molecular formula C10H13BrO2 B8161735 1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene

1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene

Cat. No.: B8161735
M. Wt: 245.11 g/mol
InChI Key: OCQKPVRAXSNKPC-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methoxyethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene typically involves the bromination of 3-(2-methoxyethoxy)-5-methylbenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethoxy group on a methyl-substituted benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-8-5-9(11)7-10(6-8)13-4-3-12-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQKPVRAXSNKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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